4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a benzamide core substituted with a 4-chloro group and a 1,3,4-oxadiazole ring linked to a pyridine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Scientific Research Applications
4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using appropriate coupling agents.
Introduction of the benzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the oxadiazole and pyridine rings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RET kinase activity, which is crucial for cell proliferation and survival in certain cancers . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide: Another compound with a similar structure but different substitution pattern on the pyridine ring.
N-(pyridin-2-yl)amides: Compounds with similar amide linkages but different heterocyclic rings.
Uniqueness
4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both oxadiazole and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLWXPQEQDLRHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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